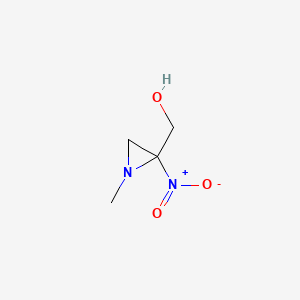
(1-Methyl-2-nitroaziridin-2-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-Methyl-2-nitroaziridin-2-yl)methanol is a unique organic compound characterized by the presence of a nitro group and an aziridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (1-Methyl-2-nitroaziridin-2-yl)methanol typically involves the reaction of aziridine derivatives with nitroalkanes under controlled conditions. One common method is the nucleophilic substitution reaction where aziridine reacts with nitromethane in the presence of a base to yield the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain the stability of the aziridine ring and the nitro group.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of nitro alcohols.
Reduction: Reduction reactions can convert the nitro group to an amine group using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophilic substitution reactions can occur at the aziridine ring, where nucleophiles like amines or thiols replace the existing substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, catalytic hydrogenation.
Substitution: Amines, thiols.
Major Products:
Oxidation: Nitro alcohols.
Reduction: Amino alcohols.
Substitution: Substituted aziridines.
Applications De Recherche Scientifique
(1-Methyl-2-nitroaziridin-2-yl)methanol has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive aziridine ring.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the synthesis of polymers and other industrial chemicals.
Mécanisme D'action
The mechanism of action of (1-Methyl-2-nitroaziridin-2-yl)methanol involves its interaction with biological molecules through its reactive aziridine ring and nitro group. The aziridine ring can undergo ring-opening reactions, forming covalent bonds with nucleophilic sites in proteins and DNA. This reactivity is crucial for its potential therapeutic effects, such as antimicrobial and anticancer activities.
Comparaison Avec Des Composés Similaires
Aziridines: Compounds with a three-membered nitrogen-containing ring, known for their high reactivity.
Nitroalkanes: Organic compounds containing a nitro group, used in various chemical reactions.
Uniqueness: (1-Methyl-2-nitroaziridin-2-yl)methanol is unique due to the combination of the aziridine ring and the nitro group, which imparts distinct reactivity and potential applications. This dual functionality makes it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C4H8N2O3 |
|---|---|
Poids moléculaire |
132.12 g/mol |
Nom IUPAC |
(1-methyl-2-nitroaziridin-2-yl)methanol |
InChI |
InChI=1S/C4H8N2O3/c1-5-2-4(5,3-7)6(8)9/h7H,2-3H2,1H3 |
Clé InChI |
QLUSGEIIIVTLAO-UHFFFAOYSA-N |
SMILES canonique |
CN1CC1(CO)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


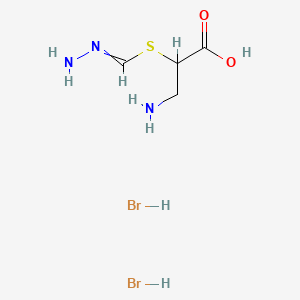
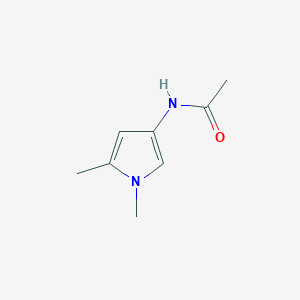
![4-[(3-Methyl-1,3-benzothiazol-3-ium-2-yl)diazenyl]benzenesulfonate](/img/structure/B13836015.png)
![2-Butanone, 3-[(2-methylpropyl)amino]-](/img/structure/B13836022.png)
![FER pentacarbonyle [French]](/img/structure/B13836026.png)
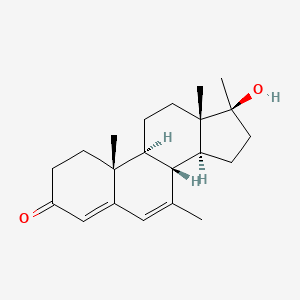
![1-(2-Methyl-1H-benzo[d]imidazol-1-yl)propan-2-one](/img/structure/B13836033.png)
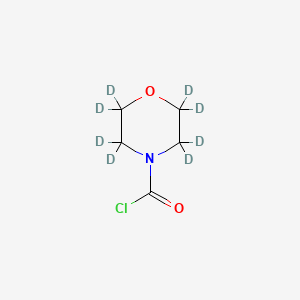
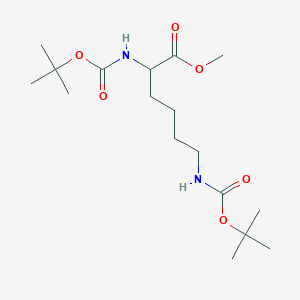
![2,5-Dioxa-9,11-diazatricyclo[5.4.0.04,8]undeca-1(11),4(8),6,9-tetraene](/img/structure/B13836064.png)
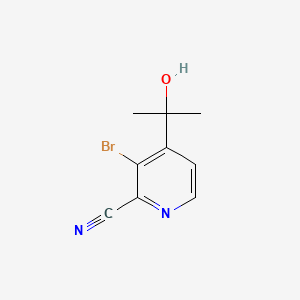
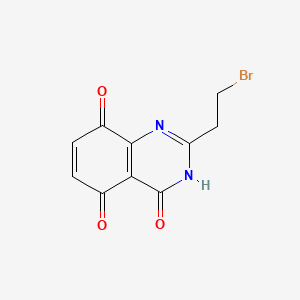

![(10R,13S)-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B13836071.png)
